The Chemical Architecture and Synthesis of 1-Decyl-1-ethylpiperidinium Bromide: A Technical Guide
The Chemical Architecture and Synthesis of 1-Decyl-1-ethylpiperidinium Bromide: A Technical Guide
Executive Summary
As pharmaceutical and materials science industries pivot toward highly tunable solvents and active pharmaceutical ingredients (APIs), quaternary ammonium salts have emerged as critical building blocks[1]. 1-Decyl-1-ethylpiperidinium bromide (CAS: 23489-03-4)[2] represents a highly engineered amphiphilic molecule. Unlike planar aromatic cations (e.g., imidazolium or pyridinium), the alicyclic, sp³-hybridized piperidinium core offers superior electrochemical stability and a unique three-dimensional steric profile[1],[3]. This whitepaper dissects the chemical architecture, mechanistic synthesis, and advanced applications of this compound for researchers and drug development professionals.
Molecular Architecture & Physicochemical Causality
The functionality of 1-decyl-1-ethylpiperidinium bromide is dictated by its distinct structural domains, each engineered for specific physicochemical interactions:
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The Piperidinium Core: The saturated six-membered heterocyclic ring provides a rigid, bulky cationic center. This non-planar conformation prevents tight crystal lattice packing, which is essential for maintaining a low melting point—a prerequisite for ionic liquid (IL) precursors[1],[3].
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Asymmetric N,N-Dialkylation: The nitrogen atom is quaternized with two distinct alkyl chains: a short 2-carbon (ethyl) group and a long 10-carbon (decyl) chain.
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The Bromide Counterion (Br⁻): Bromide serves as an electrostatically bound counterion. Due to its high polarizability and status as an excellent leaving group, it is the ideal target for subsequent anion metathesis reactions to generate task-specific ionic liquids[4].
Structural logic and functional domains of 1-decyl-1-ethylpiperidinium bromide.
Quantitative Data Presentation
The following table summarizes the core physicochemical and toxicological metrics of the compound, derived from validated chemical toxicity databases[2],[5].
| Parameter | Specification |
| Chemical Name | 1-Decyl-1-ethylpiperidinium bromide |
| CAS Registry Number | 23489-03-4[2] |
| Molecular Formula | C₁₇H₃₆NBr[5] |
| Molecular Weight | 334.45 g/mol [5] |
| Cation Core | Piperidinium (sp³-hybridized heterocyclic) |
| Alkyl Substitutions | 1-Ethyl (C₂), 1-Decyl (C₁₀) |
| Counterion | Bromide (Br⁻) |
| Oral LD50 (Mouse) | 202 mg/kg[5] |
| Acute Toxicity Profile | Tremors, convulsions, muscle weakness[5] |
Note: The acute toxicity profile (tremors/convulsions) is characteristic of membrane-disrupting cationic surfactants interacting with the central nervous system[5].
Experimental Protocols: Synthesis & Metathesis
Protocol A: Synthesis via Menshutkin Sₙ2 Quaternization
Objective: Synthesize high-purity 1-decyl-1-ethylpiperidinium bromide through a self-validating precipitation workflow.
Causality Focus: The choice of anhydrous acetone as the reaction medium is deliberate. The neutral precursors (1-ethylpiperidine and 1-bromodecane) are highly soluble in acetone. As the Sₙ2 reaction proceeds, the highly polar quaternary ammonium salt forms. Because ionic salts have poor solubility in moderately polar aprotic solvents at lower temperatures, the product spontaneously precipitates. This phase separation drives the reaction equilibrium forward and prevents reverse dealkylation[4].
Step-by-Step Procedure:
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Reagent Preparation: Combine 0.1 mol of 1-ethylpiperidine and 0.11 mol of 1-bromodecane in a round-bottom flask. A slight excess of the alkyl halide ensures complete conversion of the amine[4].
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Solvent Addition: Dissolve the reactants in 100 mL of anhydrous acetone[4].
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Reflux: Heat the mixture under reflux (approx. 60°C) for 24 to 72 hours. Maintain an inert nitrogen atmosphere to prevent oxidative side reactions[4].
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Crystallization (Self-Validation): Transfer the flask to a refrigerator (4°C) for 24 hours. The appearance of a crystalline solid visually confirms successful quaternization[4].
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Filtration and Washing: Vacuum-filter the resulting product. Wash the filter cake extensively with cold ethyl acetate. Causality: Cold ethyl acetate effectively elutes any unreacted lipophilic starting materials without dissolving the target ionic salt[4].
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Drying: Dry the purified bromide salt in a vacuum desiccator over phosphorus pentoxide (P₂O₅) or in a vacuum oven at 60°C for 24 hours to remove residual solvent[4].
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Analytical Validation: Confirm the structure via ¹H-NMR. The successful quaternization is marked by a distinct downfield shift of the protons adjacent to the positively charged nitrogen[6],[3].
Workflow for the SN2 synthesis and purification of 1-decyl-1-ethylpiperidinium bromide.
Protocol B: Anion Metathesis for Ionic Liquid Generation
Objective: Exchange the bromide anion for a target functional anion (e.g., dicamba or tetrafluoroborate) to yield a room-temperature ionic liquid (RTIL).
Causality Focus: By performing the reaction in an aqueous medium and extracting with an organic solvent like chloroform, the system leverages differential solubility. The inorganic byproduct (e.g., NaBr) remains in the aqueous phase, while the newly formed, highly lipophilic task-specific ionic liquid partitions into the organic phase[4],[1].
Step-by-Step Procedure:
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Dissolution: Dissolve 0.01 mol of the purified 1-decyl-1-ethylpiperidinium bromide in 20 mL of distilled water[4].
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Anion Introduction: Add an equimolar amount of the target anion's sodium salt (e.g., sodium dicamba) to the aqueous solution[4].
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Reaction: Stir the mixture vigorously for 30 to 60 minutes at room temperature[4].
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Phase Extraction: Add 50 mL of chloroform. The target ionic liquid will migrate into the organic phase[4].
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Purification (Self-Validation): Separate the organic phase and wash it repeatedly with distilled water. Test the discarded aqueous wash with a silver nitrate (AgNO₃) solution; the absence of a white AgBr precipitate validates the complete removal of bromide ions[4].
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Solvent Removal: Evaporate the chloroform using a rotary evaporator and dry the final ionic liquid under high vacuum[6],[4].
Advanced Applications in Drug Development & Material Science
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Antimicrobial Active Pharmaceutical Ingredients (APIs): The amphiphilic nature of 1-decyl-1-ethylpiperidinium bromide makes it a potent membrane-active agent. The cationic piperidinium headgroup binds electrostatically to the negatively charged bacterial cell wall. Subsequently, the lipophilic 10-carbon chain intercalates into the phospholipid bilayer, causing membrane disruption, leakage of intracellular contents, and rapid cell death[1].
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Herbicidal Ionic Liquids (HILs): By exchanging the bromide anion for a herbicidal anion (e.g., dicamba), the compound is converted into a dual-action HIL. The piperidinium cation acts as a surface-active agent that drastically enhances the penetration of the herbicidal anion through the waxy cuticle of plant leaves, significantly increasing the efficacy of the formulation[4].
References
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Title: Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system Source: TUBITAK URL: 7
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Title: Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC Source: NIH URL: 6
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Title: Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control Source: ACS Publications URL: 4
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Title: Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains Source: MDPI URL: 1
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Title: Reaction conditions used for the synthesis of dicationic piperidinium bromides Source: ResearchGate URL: 3
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Title: Piperidinium,1-decyl-1-ethyl-, bromide (1:1);23489-03-4 Source: Axsyn URL: 2
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Title: RTECS NUMBER-TN4870000-Chemical Toxicity Database Source: DrugFuture URL: 5
Sources
- 1. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains [mdpi.com]
- 2. Piperidinium,1-decyl-1-ethyl-, bromide (1:1);23489-03-4 [axsyn.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RTECS NUMBER-TN4870000-Chemical Toxicity Database [drugfuture.com]
- 6. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Synthesis of pyridinium-based ionic liquids and their application to i" by OKTAVIANUS CIPTA, ANITA ALNI et al. [journals.tubitak.gov.tr]
